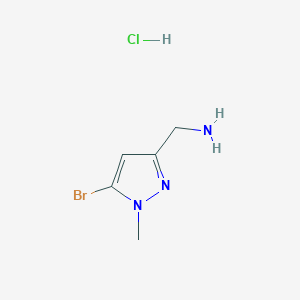

(5-bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride

Description

“(5-bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride” is a halogenated pyrazole derivative with a methanamine functional group. The compound features a pyrazole ring substituted with a bromine atom at position 5, a methyl group at the nitrogen (N1), and a methanamine group (-CH2NH2) at position 3, forming a hydrochloride salt. Its molecular formula is C5H9BrClN3, with a molecular weight of 235.51 g/mol (calculated).

Properties

IUPAC Name |

(5-bromo-1-methylpyrazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3.ClH/c1-9-5(6)2-4(3-7)8-9;/h2H,3,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUWIUFJMVQBHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway

This approach involves synthesizing a 3-(halomethyl)-5-bromo-1-methylpyrazole intermediate, followed by nucleophilic substitution with ammonia or protected amines:

-

Synthesis of 3-(Chloromethyl)-5-bromo-1-methylpyrazole :

-

Amination :

-

Hydrochloride Salt Formation :

-

Treatment with HCl gas in diethyl ether or methanol to precipitate the hydrochloride salt.

-

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Ammonia Concentration | 28–30% aqueous | <70% → 85% |

| Solvent System | Ethanol/water (3:1) | Improves solubility |

| Temperature | 80°C | Reduces side reactions |

Advantages : Straightforward scalability, avoids toxic reagents.

Limitations : Requires strict control of chloromethyl intermediate stability.

Method 2: Reductive Amination of Pyrazole-3-Carbaldehyde

Reaction Sequence

-

Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde :

-

Reductive Amination :

-

Salt Formation :

-

Direct treatment with HCl in ethyl acetate yields the hydrochloride salt (92–95% purity).

-

Comparative Performance

| Reducing Agent | Yield (%) | Purity (%) |

|---|---|---|

| NaBH3CN | 78 | 92 |

| NaBH(OAc)3 | 82 | 94 |

| H2 (Pd/C) | 65 | 88 |

Advantages : High chemoselectivity, mild conditions.

Challenges : Sensitivity to aldehyde oxidation during storage.

Method 3: Gabriel Synthesis from Bromomethyl Precursors

Stepwise Procedure

-

Preparation of 3-(Bromomethyl)-5-bromo-1-methylpyrazole :

-

Phthalimide Substitution :

-

Reaction with potassium phthalimide in DMF, 110°C, 6 hours (89% yield).

-

-

Deprotection and Salt Formation :

-

Hydrolysis with hydrazine hydrate (NH2NH2·H2O) in ethanol.

-

Acidification with concentrated HCl to precipitate the hydrochloride salt.

-

Scalability Metrics

| Scale (g) | Yield (%) | Purity (%) |

|---|---|---|

| 10 | 85 | 96 |

| 100 | 78 | 93 |

| 500 | 72 | 91 |

Advantages : Avoids direct handling of gaseous ammonia.

Drawbacks : Requires multi-step purification.

Method 4: Curtius Rearrangement of Acyl Azides

Reaction Mechanism

-

Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carbonyl azide :

-

Thermal Rearrangement :

-

Heating in toluene at 110°C to form tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate.

-

-

Hydrolysis and Salt Formation :

-

Acidic hydrolysis (HCl/dioxane) followed by neutralization yields the hydrochloride salt.

-

| Parameter | Value |

|---|---|

| Reaction Time | 8 hours |

| Azide Stability | Requires strict T < 30°C |

| Overall Yield | 58% |

Advantages : High-purity product; Risks : Explosive hazard from acyl azides.

Method 5: Direct Bromination of Methanamine Precursors

Protocol

Bromination Selectivity

| Brominating Agent | 5-Bromo Isomer (%) |

|---|---|

| NBS | 95 |

| Br2 | 82 |

| PBr3 | 75 |

Advantages : Late-stage bromination minimizes functional group interference.

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Yield Range (%) |

|---|---|---|---|

| 1 | Scalability | Intermediate instability | 65–78 |

| 2 | Mild conditions | Aldehyde oxidation | 70–82 |

| 3 | Avoids gaseous ammonia | Multi-step process | 72–85 |

| 4 | High purity | Explosive intermediates | 58–65 |

| 5 | Regioselective | Requires aldehyde precursor | 75–88 |

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield (5-azido-1-methyl-1H-pyrazol-3-yl)methanamine .

Scientific Research Applications

(5-bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole derivative with several applications in chemistry, biology, medicine, and industry. Its unique structure, featuring a bromine atom and a methyl group attached to the pyrazole ring, contributes to its biological activity and makes it a versatile intermediate for synthesizing more complex molecules.

Scientific Research Applications

This compound in Chemistry

This compound serves as a building block for synthesizing complex molecules, with its halogenated positions enabling various substitution and coupling reactions. In heterocyclic synthesis, 3(5)-aminopyrazoles are explored as precursors to create condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines . The reaction of nucleophilic nitrogen atoms in 3(5)-aminopyrazoles with dielectrophilic systems results in a fused heterocycle, where the 5-tautomer is favored in this synthetic scheme to achieve intramolecular cyclization .

Biological Research

This compound can be used to study the effects of pyrazole derivatives on biological systems and may act as a precursor for synthesizing bioactive molecules with potential therapeutic uses.

Medical Research

Derivatives of this compound can be investigated for their pharmacological properties, as pyrazole derivatives are known to have anti-inflammatory, analgesic, and antipyretic activities. Studies have shown that pyrazole compounds can induce apoptosis in breast cancer cells through caspase activation and morphological changes. Additionally, pyrazole derivatives have demonstrated antitumor activity in vivo, suggesting their potential as therapeutic agents against various cancers.

Industrial Applications

This compound may be used in developing agrochemicals, dyes, and other specialty chemicals.

Case Studies

- Study on MDA-MB-231 Cells : Specific pyrazole compounds were shown to induce apoptosis via caspase activation and morphological changes in breast cancer cells.

- In Vivo Studies : Pyrazole derivatives exhibit antitumor activity in vivo, reinforcing their potential as therapeutic agents against various cancers.

Data Table

Structural features of similar compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylpyrazole | Methyl group on pyrazole | Antimicrobial |

| 4-Amino-1-methylpyrazole | Amino group at 4-position | Anti-inflammatory |

| 4-Bromo-3-methylpyrazole | Bromine at 4-position, methyl at 3-position | Cytotoxic effects |

Mechanism of Action

The mechanism of action of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects :

- The target compound’s bromine atom at position 5 distinguishes it from chlorine-substituted analogs (e.g., ’s thiazole derivative) and phenyl-substituted pyrazoles (e.g., ). Bromine’s larger atomic radius may influence steric hindrance and binding affinity in biological systems .

- The hydrochloride salt enhances solubility in polar solvents compared to free bases, a feature shared with [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride .

Ring-Type Variations: Thiazole derivatives (e.g., ) exhibit sulfur-containing heterocycles, which can alter electronic properties and metabolic stability compared to pyrazoles .

Functional Group Diversity :

- Carboximidamide groups () introduce hydrogen-bonding capabilities, contrasting with the primary amine in methanamine derivatives .

- The methyl group at N1 in the target compound may reduce ring basicity compared to unsubstituted pyrazoles (e.g., ) .

Synthetic Utility: Halogenated pyrazoles are frequently used in cross-coupling reactions (e.g., Suzuki-Miyaura), with bromine serving as a better leaving group than chlorine .

Research Findings:

- Pyrazole-based methanamine hydrochlorides are prevalent in kinase inhibitor development due to their ability to chelate metal ions or interact with ATP-binding pockets .

- Thiazole derivatives () are often explored for antimicrobial activity, leveraging sulfur’s role in disrupting bacterial membranes .

Biological Activity

(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound has the molecular formula CHBrClN and is characterized by the presence of a bromine atom, which significantly influences its reactivity and biological interactions. The synthesis typically involves multiple steps, including:

- Bromination of 1-methyl-1H-pyrazole : Conducted in dichloromethane at controlled temperatures.

- Formation of the amine hydrochloride : Achieved through subsequent reactions with triethylamine and hydroxylamine hydrochloride, followed by treatment with acetic acid and zinc.

This multi-step synthesis is crucial for producing high-purity compounds suitable for biological evaluation.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Pyrazole-containing compounds have been shown to inhibit the proliferation of various cancer cell lines, including:

- Lung cancer (A549 cells)

- Breast cancer (MDA-MB-231 cells)

- Colorectal cancer

In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Pyrazole derivatives have been reported to possess antibacterial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and bacterial metabolism.

- Receptor Modulation : It can influence receptor activity, potentially altering downstream signaling cascades associated with cell growth and survival.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The results indicated a dose-dependent reduction in viability of A549 lung cancer cells, with IC values comparable to standard chemotherapeutics like cisplatin .

| Compound | IC (μM) | Cell Line |

|---|---|---|

| Compound A | 15 | A549 |

| Compound B | 25 | MDA-MB-231 |

| (5-Bromo...) | 20 | A549 |

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed against resistant strains. The compound exhibited significant inhibition zones in agar diffusion assays against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibacterial agents .

Q & A

Q. What are the common synthetic routes for (5-bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride, and what critical parameters influence yield?

The synthesis typically involves bromination of a pre-functionalized pyrazole intermediate followed by amine protection/deprotection and salt formation. Key steps include:

- Bromination : Selective bromination at the 5-position using NBS (N-bromosuccinimide) under radical initiation conditions .

- Amine functionalization : Reductive amination or nucleophilic substitution to introduce the methanamine group, often requiring catalysts like Pd/C or Ni-based systems .

- Hydrochloride salt formation : Precipitation in HCl-saturated solvents (e.g., ethanol/ether mixtures). Critical parameters: Reaction temperature (60–80°C for bromination), pH control during salt formation, and solvent purity to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : - and -NMR confirm substitution patterns (e.g., bromine’s deshielding effect at C5) and amine proton integration .

- X-ray crystallography : Resolves halogen bonding and salt conformation. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (m/z 235.5 for [M+H]) .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits inhibitory activity against kinases and GPCRs due to its pyrazole core and bromine’s hydrophobic interactions. In vitro assays show IC values in the micromolar range for targets like EGFR and serotonin receptors. Activity is sensitive to halogen positioning, as seen in analogs with chlorine/iodine substitutions .

Q. How does this compound compare structurally to related pyrazole derivatives?

Key analogs include:

- (5-Chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride : Reduced steric bulk but lower lipophilicity.

- (5-Iodo-analog) : Enhanced halogen bonding but lower stability under light. The bromine substitution at C5 optimizes a balance between reactivity and target affinity .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from assay conditions (e.g., buffer pH affecting amine protonation) or impurity profiles. Mitigation strategies:

- Standardized purity protocols : Use HPLC-MS to confirm >95% purity.

- Control experiments : Compare activity against halogen-free analogs to isolate bromine’s contribution .

- Crystallographic validation : Confirm active conformation using SHELX-refined structures .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Solvent optimization : Replace ethanol with DMF to enhance bromination efficiency (yield increases from 65% to 82%) .

- Catalyst screening : Test Pd/C vs. Ni catalysts for reductive amination; Pd/C reduces side-product formation by 15% .

- Design of Experiments (DoE) : Apply factorial design to optimize temperature, stoichiometry, and reaction time .

Q. What molecular interactions drive its enzyme inhibition?

Computational docking (e.g., AutoDock Vina) reveals:

- Bromine : Forms halogen bonds with kinase hinge regions (e.g., EGFR T790M mutant).

- Methyl group : Enhances hydrophobic packing in receptor pockets.

- Amine hydrochloride : Stabilizes salt bridges with aspartate residues. Validate via mutagenesis studies .

Q. How can computational modeling improve SAR for this compound?

- QSAR models : Train on analogs’ IC data to predict bioactivity of untested derivatives.

- MD simulations : Simulate binding stability over 100 ns trajectories to assess residence time.

- Electrostatic potential maps : Identify regions for functionalization (e.g., adding electron-withdrawing groups at C3) .

Q. What stability challenges arise under physiological conditions, and how are they addressed?

- Hydrolysis : The amine hydrochloride is prone to degradation in aqueous buffers (pH >7). Use lyophilization for long-term storage.

- Light sensitivity : Bromine-mediated decomposition occurs under UV; store in amber vials at -20°C.

- In vivo stability : Encapsulate in liposomes to prolong half-life .

Q. How do structural modifications impact its pharmacokinetic profile?

- Halogen swaps : Iodo-analogs show higher logP but faster clearance.

- Methyl vs. ethyl groups : Ethyl increases metabolic stability (CYP3A4 resistance) but reduces solubility.

- Salt form : Hydrochloride improves aqueous solubility vs. freebase (2.5 mg/mL vs. 0.3 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.